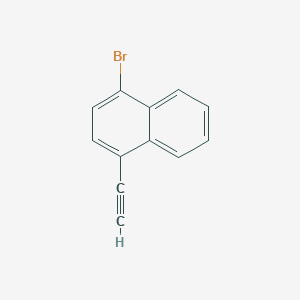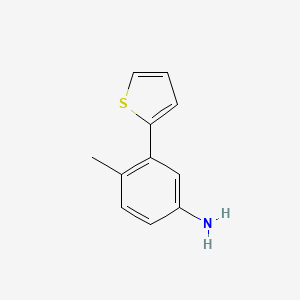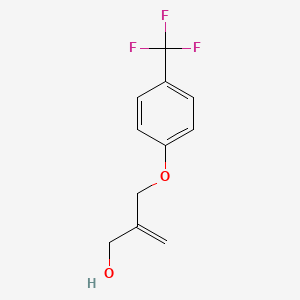
4-Isobutoxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isobutoxybenzaldehyde oxime is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an oxime functional group (-C=N-OH) attached to a benzaldehyde moiety substituted with an isobutoxy group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-isobutoxybenzaldehyde oxime typically involves a two-step process:
Formation of 4-isobutoxybenzaldehyde: This is achieved by reacting p-hydroxybenzaldehyde with 1-bromo-2-methylpropane in the presence of N,N-dimethylformamide (DMF) at 85°C for 4 hours.
Formation of this compound: The 4-isobutoxybenzaldehyde is then reacted with hydroxylamine in ethanol (molar ratio 1:2) to yield the oxime.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isobutoxybenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro compounds.
Reduction: Formation of amines.
Substitution: Reactions involving the replacement of the oxime group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in ethyl acetate.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like acetic anhydride for Beckmann rearrangement to form amides or nitriles.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Amides or nitriles, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Isobutoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-isobutoxybenzaldehyde oxime involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates, making them valuable in treating organophosphate poisoning . The oxime group can form a nucleophilic attack on the phosphorus atom of the organophosphate, leading to the reactivation of AChE.
Vergleich Mit ähnlichen Verbindungen
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar reactivating properties.
HI-6: A more potent oxime reactivator.
Comparison: 4-Isobutoxybenzaldehyde oxime is unique due to its specific structural features, such as the isobutoxy group, which may confer distinct reactivity and selectivity compared to other oximes like pralidoxime and obidoxime
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(NE)-N-[[4-(2-methylpropoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO2/c1-9(2)8-14-11-5-3-10(4-6-11)7-12-13/h3-7,9,13H,8H2,1-2H3/b12-7+ |
InChI-Schlüssel |
WRUADNPYZJXUNN-KPKJPENVSA-N |
Isomerische SMILES |
CC(C)COC1=CC=C(C=C1)/C=N/O |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)

![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)

![Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)

![ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate](/img/structure/B15090890.png)


![tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate](/img/structure/B15090902.png)



